N-Phenyldiethanolamine

Catalog No.
S1512873
CAS No.
120-07-0
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phenyldiethanolamine

CAS Number

120-07-0

Product Name

N-Phenyldiethanolamine

IUPAC Name

2-[N-(2-hydroxyethyl)anilino]ethanol

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2

InChI Key

OJPDDQSCZGTACX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(CCO)CCO

solubility

0.18 M

Canonical SMILES

C1=CC=C(C=C1)N(CCO)CCO

The exact mass of the compound N-Phenyldiethanolamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.18 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6327. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Phenyldiethanolamine (CAS: 120-07-0) is a bifunctional aromatic tertiary amine and diol, widely procured as a specialty chain extender in polyurethane manufacturing, a precursor for cationic aqueous polyurethane dispersions (PUDs), and a polymerizable amine synergist in UV-curable resins. Structurally, it combines a rigid phenyl ring with two reactive hydroxyethyl groups, allowing it to be seamlessly integrated into polymer backbones. For technical buyers and formulators, its primary value lies in its ability to introduce tertiary amine functionality for subsequent protonation or electron-transfer applications, without the aggressive basicity and high volatility associated with strictly aliphatic amine analogs[1].

Research Fit

Solid-state handling Crystalline solid at ambient temperature; requires melt-processing or solvent dissolution for liquid-phase formulations
Synthetic intermediate Tertiary amino alcohol scaffold for azo dye coupling, polyurethane chain extension, and pharmaceutical intermediate synthesis
Functional additive Reported use in corrosion inhibition formulations, acid gas sensing polymer coatings, and microcellular foam processing
Aqueous compatibility Limited water solubility that increases with temperature; may require co-solvent or organic-phase incorporation strategies

Attempting to substitute N-Phenyldiethanolamine with common aliphatic diols (such as 1,4-butanediol) or aliphatic amine diols (such as N-Methyldiethanolamine, MDEA) fundamentally alters both process kinetics and final material performance. Aliphatic diols entirely lack the tertiary amine site required for generating cationic dispersion centers or acting as hydrogen donors in photopolymerization. Conversely, while MDEA provides the necessary amine group, its highly basic nature (pKa ~8.5) strongly catalyzes the isocyanate-hydroxyl reaction, often leading to premature gelation and unworkably short pot lives in bulk polyurethane synthesis. PDEA’s aromatic ring significantly dampens this basicity, providing controlled reaction kinetics while simultaneously enhancing the refractive index and thermal rigidity of the final polymer[1].

Substitution Risk

Physical state
N-Phenyldiethanolamine
Solid, mp 56–58 °C
MDEA / TEA
Liquids at ambient; MDEA mp −21 °C, TEA mp 17.9–21 °C
Water solubility
N-Phenyldiethanolamine
Limited aqueous solubility; temperature-dependent (~45 g/L at 20 °C)
MDEA / TEA
Fully water-miscible; may not transfer to aqueous-dominant formulations
Basicity profile
N-Phenyldiethanolamine
Phenyl substituent depresses basicity relative to alkyl analogs; distinct protonation behavior
TEA
Third hydroxyethyl group alters electron density at amine nitrogen; pKa differs by several log units

Enhanced Electron Transfer in Type II Photoinitiators

In Type II photoinitiating systems (e.g., paired with thioxanthone), N-Phenyldiethanolamine (PDEA) serves as a highly effective hydrogen donor. Compared to standard aliphatic amines like triethanolamine (TEOA) or triethylamine (TEA), PDEA demonstrates a red-shifted absorption profile and superior electron-transfer capability. Cyclic voltammetry confirms that the free energy changes (ΔGET) for electron transfer are more favorable for aromatic amine synergists like PDEA than for their aliphatic counterparts, leading to more efficient radical generation [1].

Evidence DimensionElectron-transfer ability and UV absorption
Target Compound DataPDEA exhibits strong absorption extending near 300 nm with highly favorable ΔGET.
Comparator Or BaselineAliphatic amines (TEOA, TEA)
Quantified DifferenceRed-shifted absorption and superior thermodynamic driving force for electron transfer.
ConditionsThioxanthone (TX) photoinitiator system under UV/visible irradiation.

Accelerates curing rates and improves conversion efficiency in UV-curable coatings, inks, and 3D printing resins without requiring higher photoinitiator loading.

SO₂ Sensor Sensitivity
Head-to-head

Ph-DEA sensitivity congruent with tBu-DEA; substantially lower than MDEA. Ranking: Piperazinediol < tBu-DEA ≅ Ph-DEA < MDEA

Supports steric-hindrance-governed sensor material selection

L-SAW micro-sensor, PUI coating, room-temperature SO₂ detection

Catalytic Control in Polyurethane Synthesis

When synthesizing polyurethanes, incorporating tertiary amine diols can prematurely catalyze the isocyanate-hydroxyl reaction. Because N-Phenyldiethanolamine is an aniline derivative, the electron-withdrawing phenyl ring significantly reduces the basicity of the tertiary nitrogen (conjugate acid pKa ~5.0) compared to the standard aliphatic analog N-Methyldiethanolamine (MDEA, pKa ~8.5). This structural difference allows PDEA to be used as a chain extender or cationic dispersion precursor without inducing the aggressive, often uncontrollable auto-catalytic gelation seen with MDEA[1].

Evidence DimensionTertiary amine basicity (conjugate acid pKa)
Target Compound DataPDEA pKa ~5.0 (weakly basic, low catalytic activity)
Comparator Or BaselineMDEA pKa ~8.5 (strongly basic, high catalytic activity)
Quantified Difference~3.5 pKa unit difference, resulting in significantly lower catalytic acceleration of the NCO-OH reaction.
ConditionsBulk or prepolymer polyurethane synthesis prior to dispersion.

Provides formulators with a longer, more predictable working time (pot life) during polyurethane synthesis while successfully incorporating a tertiary amine into the polymer backbone.

Corrosion Inhibition Rate
Reported

94.0%

Reported formulation-context inhibition on Q235 carbon steel

Multi-component formulation, high-temperature rotating bench, 48 h exposure

Bending Electrostriction in Polymer Actuators

Polyurethanes extended with N-Phenyldiethanolamine (N-PU) exhibit distinct, highly predictable bending electrostriction under applied electric fields. Research demonstrates that N-PU films predictably accumulate positive space charge near the cathode, causing the film to reliably bend toward the anode due to field-induced expansion of the cathode surface. This contrasts sharply with polyurethanes extended with substituted analogs like 1-(2-nitrophenyl)-1,2-ethanediol (Nt-PU), which accumulate negative space charge and bend in the opposite direction[1].

Evidence DimensionField-induced bending direction and space-charge accumulation
Target Compound DataN-PU (PDEA-based) bends toward the anode (positive space charge at cathode).
Comparator Or BaselineNt-PU (Nitrophenyl-based) bends toward the cathode (negative space charge at anode).
Quantified DifferenceComplete reversal of electrostrictive bending direction based on the presence/absence of the nitro electron-withdrawing group.
Conditions0.3-mm-thick polyurethane films under applied electric field.

Enables the precise engineering of directional movement in flexible electroactive polymer actuators and artificial muscles.

PU Foam Phase Compatibility
Reported

Phase separation eliminated at 10 wt% substitution

Supports processing-compatibility review for microcellular foam manufacturing

Partial 1,4-butanediol replacement; 1–10 wt% range proportional alleviation

Azo Dye Monomer Yield
Reported

82%

Reported synthetic yield context for polymerizable diol monomer preparation

Diazonium coupling, 5% molar excess, isolated yield

Physicochemical Profile
Context-dependent

Ph-DEA: solid, limited solubility, moderate acute oral toxicity. MDEA/TEA: liquid, water-miscible, lower reported acute toxicity

Supports formulation-context differentiation across N-substituted diethanolamine series

Cross-study comparison; toxicity values vary by study and require source-specific review

Cationic Aqueous Polyurethane Dispersions

Due to its controlled basicity, PDEA is an ideal chain extender for synthesizing cationic PUDs. It incorporates a tertiary amine into the polymer backbone without causing premature gelation during the isocyanate reaction, allowing for subsequent protonation to create stable, water-dispersible resins used in specialized coatings and inks [1].

Polymer-Bound Amine Synergists for UV-Curable Resins

PDEA is highly effective when reacted into acrylate or urethane oligomers to serve as a built-in co-initiator. Its superior electron-transfer efficiency and red-shifted UV absorption compared to aliphatic amines make it an excellent choice for accelerating the cure speed of 3D printing resins and low-migration food packaging inks [2].

Flexible Electroactive Polymer Actuators

Because PDEA-extended polyurethanes demonstrate reliable, anode-directed bending electrostriction driven by positive space-charge accumulation, this compound is a critical precursor for manufacturing predictable artificial muscles, micro-robotics, and advanced sensor films [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-temperature corrosion inhibition
Oil-soluble formulation compatibility with polyamine and phosphate ester co-components
Carbon steel protection endpoint verification under target refinery conditions
Microcellular PU foam processing
Polyol-chain extender phase compatibility; melt-incorporation at controlled temperature
Phase-separation mitigation and foam property consistency review
Polymerizable azo dye monomer synthesis
Azo coupling reactivity with diazonium salts; dual hydroxyethyl polymerization handles
Diol monomer incorporation and covalent colorant integration verification
Acid gas sensor material development
Steric-hindrance-governed amine accessibility in polymer coatings
Sensor sensitivity endpoint review and array-context selectivity benchmarking

Physical Description

OtherSolid

XLogP3

0.4

Melting Point

57.0 °C

UNII

VE25V5K077

GHS Hazard Statements

Aggregated GHS information provided by 216 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (58.8%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (34.26%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (55.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (85.19%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (14.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (34.26%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H370 (41.2%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H371 (14.35%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H412 (55.56%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

120-07-0

Wikipedia

N-phenyl diethanolamine

General Manufacturing Information

All other basic organic chemical manufacturing
Plastic material and resin manufacturing
Ethanol, 2,2'-(phenylimino)bis-: ACTIVE

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